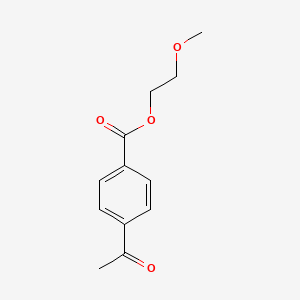
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) can be synthesized through a condensation reaction between terephthalic acid and ethylene glycol . The reaction typically occurs at high temperatures (220–260°C) and under pressure (0.3–0.6 MPa) . Industrial production methods often involve the use of dimethyl terephthalate as a starting material, which undergoes similar reaction conditions .
Analyse Chemischer Reaktionen
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the polymer into alcohols.
Wissenschaftliche Forschungsanwendungen
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) has a wide range of scientific research applications:
Chemistry: Used as a polymer matrix in composite materials.
Biology: Employed in the development of biocompatible coatings for implants.
Industry: Applied in the production of fibers for textiles and packaging materials.
Wirkmechanismus
The mechanism of action of Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) involves its interaction with biological tissues, where it acts as a barrier to chemical and microbial invasion . Its molecular structure allows it to suppress inflammation and microbial growth, making it effective in medical applications .
Vergleich Mit ähnlichen Verbindungen
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) is similar to other polyesters such as:
Poly(ethylene terephthalate):
Poly(butylene terephthalate): Used in engineering plastics.
Poly(trimethylene terephthalate): Known for its elasticity and used in textiles.
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) stands out due to its high resistance to chemical and radiation damage, making it particularly suitable for medical applications .
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-methoxyethyl 4-acetylbenzoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-3-5-11(6-4-10)12(14)16-8-7-15-2/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
BKRAULVSYGWORH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


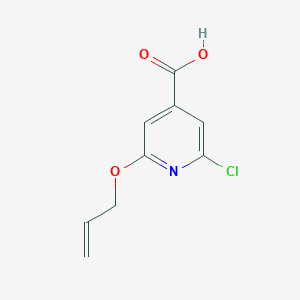
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)
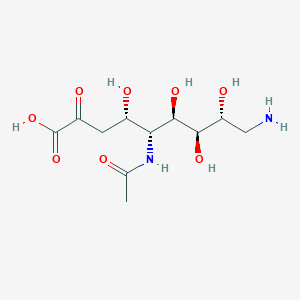
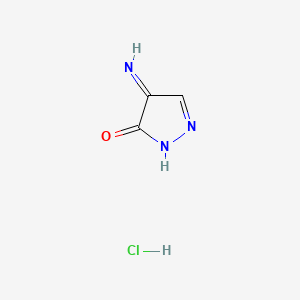
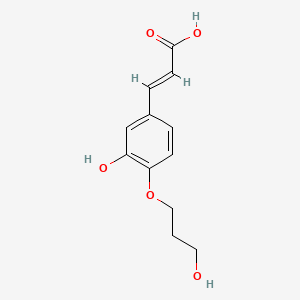
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)



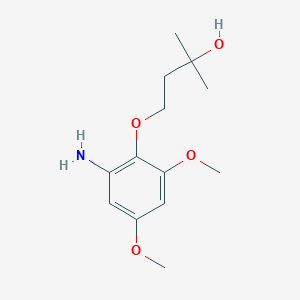
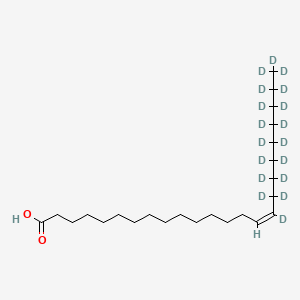
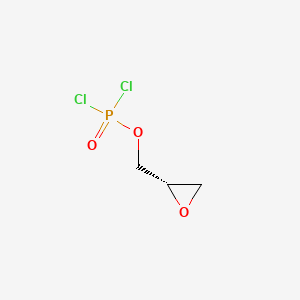
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
